
Cycloundec-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloundec-2-en-1-one is an organic compound characterized by a cycloalkene ring with a ketone functional group. This compound is part of the enone family, which includes molecules with both alkene and ketone functionalities. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloundec-2-en-1-one can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the enone.
Claisen Condensation: This reaction involves the condensation of esters with ketones in the presence of a strong base to form β-keto esters, which can be further processed to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol or Claisen condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Cycloundec-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cycloundec-2-en-1-ol.
Substitution: The enone can undergo nucleophilic addition reactions, where nucleophiles add to the carbon-carbon double bond or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
Cycloundec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol and Claisen condensations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cycloundec-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Cycloundec-2-en-1-one can be compared with other similar enones, such as:
Cyclopentenone: A smaller enone with similar reactivity but different physical properties due to its smaller ring size.
Cyclohexenone: Another enone with a six-membered ring, which exhibits different reactivity and applications.
Cycloheptenone: A seven-membered ring enone with distinct chemical properties and uses.
Uniqueness: this compound’s larger ring size imparts unique steric and electronic properties, making it distinct from smaller enones
Properties
CAS No. |
24593-67-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
cycloundec-2-en-1-one |
InChI |
InChI=1S/C11H18O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7,9H,1-6,8,10H2 |
InChI Key |
GYCVSJRJXSPDOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)C=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


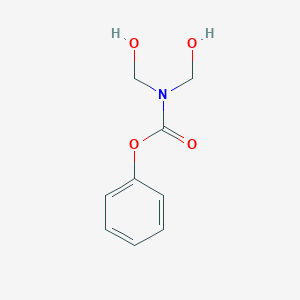

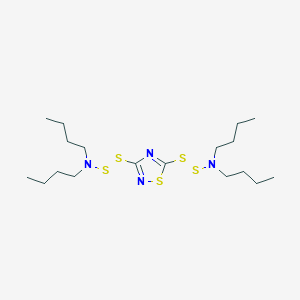
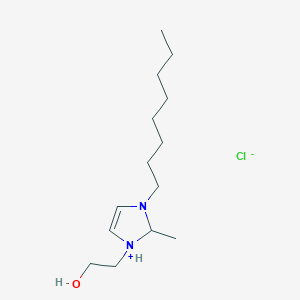

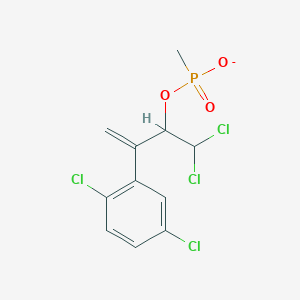
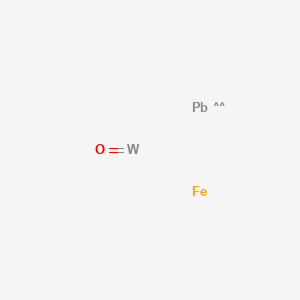
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
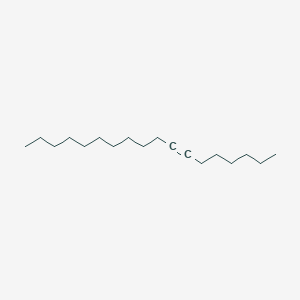

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
